3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group, a piperidine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Formation of the Piperidine Intermediate: The alcohol is then converted to the corresponding bromide, which undergoes a nucleophilic substitution reaction with 1-methylpiperidine to form the piperidine intermediate.
Amidation Reaction: The piperidine intermediate is then reacted with acryloyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamine.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide
- 3-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)propanamide
- 3-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)propanamide
Uniqueness
3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially affecting its ability to cross biological membranes and interact with molecular targets.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18-11-9-14(10-12-18)17-16(19)8-5-13-3-6-15(20-2)7-4-13/h3-4,6-7,14H,5,8-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYANRPCUASJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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